molecular formula C23H33NO6 B1683702 5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid CAS No. 82516-67-4

5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid

Cat. No.: B1683702
CAS No.: 82516-67-4
M. Wt: 419.5 g/mol
InChI Key: PZLHSEIQCKXDHC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid is a member of the manumycin family of antibiotics, derived from the microorganism Streptomyces. It is known for its unique structure, which includes a syn-hydroxy epoxide nucleus and a 1,3-syn-disposed dimethyl unit in the upper side chain . This compound has shown significant potential in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid involves several key steps. The cornerstone of the synthetic route is the organometallic addition to a monoprotected quinone epoxide . This approach has been successfully employed to prepare the manumycin antibiotic for the first time. The preparation of U-62162 as a mixture of diastereoisomers involves the following steps:

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using a biologically pure culture of the microorganism Streptomyces verdensis . The fermentation is carried out under controlled conditions to ensure the optimal production of the antibiotic.

Chemical Reactions Analysis

Types of Reactions

5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organometallic reagents for addition reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions include various diastereoisomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid involves the inhibition of specific enzymes in eukaryotic cells. The compound targets molecular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer and anti-inflammatory agent . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds in the manumycin family include:

  • Asukamycin
  • Colabomycin E
  • Manumycin

These compounds share structural similarities with U-62162 but differ in their specific chemical properties and biological activities . The uniqueness of U-62162 lies in its syn-hydroxy epoxide nucleus and 1,3-syn-disposed dimethyl unit, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

82516-67-4

Molecular Formula

C23H33NO6

Molecular Weight

419.5 g/mol

IUPAC Name

5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid

InChI

InChI=1S/C23H33NO6/c1-14(2)11-16(4)12-15(3)8-9-18(25)24-17-13-23(29,10-6-5-7-19(26)27)22-21(30-22)20(17)28/h8-9,11,13,15-16,21-22,29H,5-7,10,12H2,1-4H3,(H,24,25)(H,26,27)/b9-8+

InChI Key

PZLHSEIQCKXDHC-CMDGGOBGSA-N

Isomeric SMILES

CC(CC(C)C=C(C)C)/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(CCCCC(=O)O)O

SMILES

CC(CC(C)C=C(C)C)C=CC(=O)NC1=CC(C2C(C1=O)O2)(CCCCC(=O)O)O

Canonical SMILES

CC(CC(C)C=C(C)C)C=CC(=O)NC1=CC(C2C(C1=O)O2)(CCCCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

U-62162;  U62162;  U 62162

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid
Reactant of Route 2
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid
Reactant of Route 3
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid
Reactant of Route 4
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid
Reactant of Route 5
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid
Reactant of Route 6
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid

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